molecular formula C6H11N3 B038338 2-(2-methyl-1H-imidazol-1-yl)ethanamine CAS No. 113741-01-8

2-(2-methyl-1H-imidazol-1-yl)ethanamine

Cat. No.: B038338
CAS No.: 113741-01-8
M. Wt: 125.17 g/mol
InChI Key: QKVROWZQJVDFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-imidazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunomodulatory Properties

Imiquimod, a compound closely related to 2-(2-methyl-1H-imidazol-1-yl)ethanamine, is known for its ability to modulate immune responses. It acts by inducing the local production of cytokines such as IFN-α, -β, and various interleukins, without showing inherent antiviral or antiproliferative activity in vitro. In vivo studies have demonstrated its effectiveness in stimulating onsite cytokine secretion, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This has justified its use as a topical agent for treating various skin disorders, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Receptor Interactions and Toxicological Implications

The interaction between alpha-2 adrenergic receptors and imidazoline receptors is crucial in understanding the toxicological aspects of related compounds. Imidazoline receptors, identified as I-1, I-2, and I-3, play roles in various physiological responses, including blood pressure regulation, depression, and glucose homeostasis. This understanding has implications for the development of new therapeutic agents and the management of imidazoline overdose cases (Lowry & Brown, 2014).

Antihypertensive Agents and Monoamine Systems

Research has explored the relationship between central monoamine pathways and antihypertensive agents that act on imidazoline receptors. Findings suggest that while first-generation agents like clonidine activate alpha 2-adrenoceptors, newer agents like rilmenidine and moxonidine target imidazoline receptors. Despite these differences, the hypotensive effects produced by these agents seem to depend on central monoamine pathways, indicating a similar mechanism of action at a physiological level (Head, 1995).

Safety and Hazards

The safety information for “2-(2-methyl-1H-imidazol-1-yl)ethanamine” indicates that it is a hazardous substance. It has the hazard statements H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVROWZQJVDFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390136
Record name 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113741-01-8
Record name 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Methylimidazol-1-yl)ethylamine was prepared from 2-methylimidazole and 2-chloroethylamine hydrochloride using the method described in Step B of Example 1. This material was obtained as a light yellow oil in 47% yield. 1H NMR (300 MHz, CD3OD) δ 6.95 (br s, 1H), 6.82 (br s, 1H), 4.90 (bs, 2H), 3.90 (t, J=6.9 Hz, 2H), 2.93 (t, J=6.9 Hz, 2H), 2.35 (s, 3H); MS (APCI) m/z 126 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.